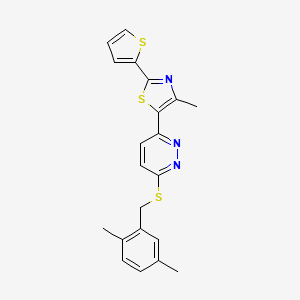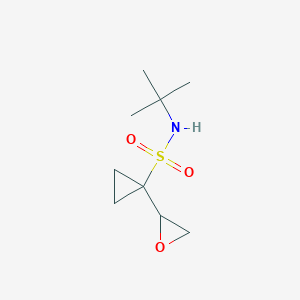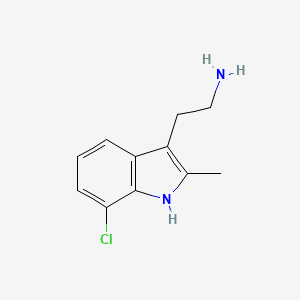![molecular formula C13H25NO2Si B2515188 2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile CAS No. 1955561-94-0](/img/structure/B2515188.png)
2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that involve trimethylsilyl groups and methoxycyclohexyl moieties. For instance, the synthesis of compounds with trimethylsilyl groups and their subsequent reactions are detailed, which can provide insights into the behavior of similar compounds . Additionally, the conformational analysis of trimethylsilyl-substituted cyclohexanes offers valuable information on the structural preferences of such compounds in different environments .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from simple precursors like benzaldehyde. For example, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one is achieved in a 60% overall yield, indicating a moderately efficient synthetic route . Similarly, the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with various benzoyl chlorides leads to the formation of functionalized chromones and hydroxyquinolines . These methods could potentially be adapted for the synthesis of "2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure and conformation of trimethylsilyl-substituted cyclohexanes have been studied, revealing preferences for certain conformations based on intramolecular interactions. For example, when an intramolecular hydrogen bond is possible, the axial trimethylsilyl group is favored, while in its absence, the equatorial position is preferred . This information is crucial for understanding the potential conformations of "2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile" and predicting its reactivity and interactions.
Chemical Reactions Analysis
The chemical behavior of trimethylsilyl-containing compounds under various conditions has been explored. Photochemical and acid-catalyzed rearrangements of such compounds can lead to a variety of products, including phenols and cyclopentenones . These reactions are sensitive to the conditions, such as the presence of acid or light, and can result in different outcomes based on the specific structure of the starting material. This knowledge can be applied to predict the reactivity of "2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile" under similar conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile" are not directly reported, the properties of structurally related compounds can provide some insights. For instance, the solubility, stability, and conformational preferences of trimethylsilyl-substituted compounds are influenced by their substituents and the presence of intramolecular or intermolecular hydrogen bonding . These factors would also be relevant for understanding the properties of the compound .
Applications De Recherche Scientifique
Crystal Structure and Synthesis Mechanisms
- A study conducted by Liang Jian (2007) explored the regioselective synthesis and crystal structure of a compound closely related to 2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile. The research provides insights into the crystal structure, showing that certain groups in the compound influence the attack of methylation reagents, leading to a unique crystal configuration (Liang Jian, 2007).
Organic Synthesis Applications
- Pearson and Chandler (1980) demonstrated the use of organoiron complexes in organic synthesis, utilizing compounds similar to 2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile. Their study highlights the potential of these compounds in creating functionalized gem-disubstituted cyclohexadiene complexes, which are precursors for 4,4-disubstituted cyclohexenones (A. J. Pearson & M. Chandler, 1980).
Applications in Lithium-Ion Batteries
- Research by Liu et al. (2016) introduced mixtures including 3-(2-methoxyethoxy)propanenitrile as safe electrolytes for lithium-ion batteries. This demonstrates the utility of compounds with similar functional groups in enhancing battery safety and performance (Yi Liu et al., 2016).
Stereochemical Synthesis
- Deguin, Roulet, and Vogel (1997) reported on the synthesis involving compounds similar to 2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile. Their study shows its application in stereochemical synthesis, particularly in creating specific methyl sulfones with high selectivity (B. Deguin, J. Roulet, & P. Vogel, 1997).
Mass Spectrometry and Structural Analysis
- Gray et al. (1970) explored the mass spectral properties of alkoxycyclohexanol trimethylsilyl ethers and alkoxycyclohexyl trimethylsilanes, providing insights into the electron-impact induced fragmentations of these compounds. This research is vital for understanding the structural and stereochemical properties of related compounds (R. T. Gray et al., 1970).
Reagent Development in Bioorganic Synthesis
- Hosmane et al. (1990) developed a novel bifunctional crosslinking reagent, 2,2'-sulfonylbis[3-methoxy-(E,E)-2-propenenitrile], showcasing the potential of compounds with similar structures in bioorganic synthesis. This reagent reacts with various amines and nucleic acid bases, highlighting its versatility (R. Hosmane et al., 1990).
Propriétés
IUPAC Name |
2-(4-methoxycyclohexyl)-2-trimethylsilyloxypropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2Si/c1-13(10-14,16-17(3,4)5)11-6-8-12(15-2)9-7-11/h11-12H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOKHQKAZQPXNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CCC(CC1)OC)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(3,4-Dichlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2515105.png)
![Methyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2515107.png)

![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2515113.png)
![2-[4-(Benzyloxy)phenyl]-2-methoxyacetonitrile](/img/structure/B2515115.png)

![1-(Chloromethyl)-3-(2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2515120.png)
![2-Chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine](/img/structure/B2515121.png)


![N-[[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]but-2-ynamide](/img/structure/B2515125.png)
![[1-(2,5-Difluorophenyl)cyclopropyl]amine hydrochloride](/img/no-structure.png)
![Benzyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2515127.png)
